1-(3,4-Dimethoxybenzyl)azetidine
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Overview
Description
1-(3,4-Dimethoxybenzyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. The compound is characterized by the presence of a 3,4-dimethoxybenzyl group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions: This reaction is one of the most efficient ways to synthesize functionalized azetidines, although it faces challenges due to the inherent reactivity of the imine component .
Industrial Production Methods: Industrial production of 1-(3,4-Dimethoxybenzyl)azetidine typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the cycloaddition reaction and subsequent purification steps.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxybenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: The benzyl group can undergo substitution reactions, leading to the formation of various substituted azetidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions include oxidized azetidines, reduced azetidines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-(3,4-Dimethoxybenzyl)azetidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)azetidine involves its interaction with molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which facilitates bond cleavage and formation under appropriate conditions . The presence of the 3,4-dimethoxybenzyl group further enhances its reactivity and interaction with biological targets.
Comparison with Similar Compounds
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness: 1-(3,4-Dimethoxybenzyl)azetidine is unique due to its specific substitution pattern and the presence of the 3,4-dimethoxybenzyl group, which imparts distinct reactivity and biological activity compared to other azetidines and related compounds .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C12H17NO2/c1-14-11-5-4-10(8-12(11)15-2)9-13-6-3-7-13/h4-5,8H,3,6-7,9H2,1-2H3 |
InChI Key |
WFLJFESBBYCNRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC2)OC |
Origin of Product |
United States |
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